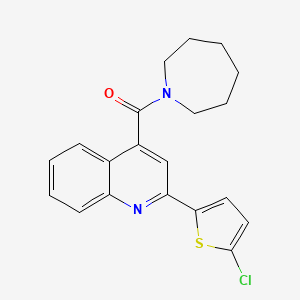
3-(4-nitro-1H-imidazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitro-1H-imidazol-1-yl)phenol, also known as NIP, is a synthetic compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the formation of reactive oxygen species (ROS) in hypoxic tumor cells. ROS are highly reactive molecules that can cause damage to cellular components, leading to cell death. 3-(4-nitro-1H-imidazol-1-yl)phenol selectively targets hypoxic tumor cells, which have a higher concentration of ROS, leading to their destruction.
Biochemical and Physiological Effects:
3-(4-nitro-1H-imidazol-1-yl)phenol has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may contribute to its antimicrobial effects. 3-(4-nitro-1H-imidazol-1-yl)phenol has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their elimination.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-nitro-1H-imidazol-1-yl)phenol in lab experiments include its selectivity for hypoxic tumor cells, minimal toxicity in normal cells, and potential use as a radiosensitizer. However, the limitations of using 3-(4-nitro-1H-imidazol-1-yl)phenol include its limited solubility in aqueous solutions and potential instability in biological environments.
Orientations Futures
For research on 3-(4-nitro-1H-imidazol-1-yl)phenol include exploring its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. In addition, further investigation into the mechanism of action of 3-(4-nitro-1H-imidazol-1-yl)phenol and its effects on normal cells is needed to fully understand its potential applications. Finally, the development of more efficient synthesis methods for 3-(4-nitro-1H-imidazol-1-yl)phenol may improve its accessibility for scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-nitro-1H-imidazol-1-yl)phenol involves the reaction of 4-nitroimidazole with 3-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization. This method has been optimized to produce high yields of 3-(4-nitro-1H-imidazol-1-yl)phenol with high purity.
Applications De Recherche Scientifique
3-(4-nitro-1H-imidazol-1-yl)phenol has been extensively studied for its potential applications in cancer therapy. It has been found to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy. 3-(4-nitro-1H-imidazol-1-yl)phenol has also been investigated for its potential use as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment. In addition, 3-(4-nitro-1H-imidazol-1-yl)phenol has been studied for its antimicrobial properties, showing potential as a treatment for bacterial and fungal infections.
Propriétés
IUPAC Name |
3-(4-nitroimidazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-8-3-1-2-7(4-8)11-5-9(10-6-11)12(14)15/h1-6,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBXJISOABTWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=C(N=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitroimidazol-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5974399.png)

![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![N-[5-(4,5-dimethoxy-2-nitrobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5974450.png)
![1-{5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5974458.png)
![9-methyl-3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5974464.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974479.png)
![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)
![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)
